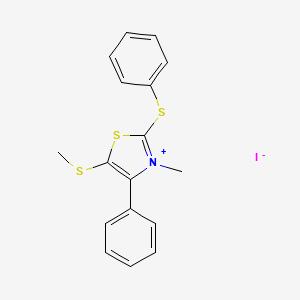
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is a complex organic compound with a unique structure that includes both thiazolium and iodide components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole derivatives with methylsulfanyl and phenylsulfanyl groups under controlled conditions. One common method involves the use of microwave irradiation to enhance reaction rates and yields. For example, a mixture of phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine and p-toluenesulfonic acid can be heated under microwave irradiation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine: This compound has a similar structure but with a pyrazolo[4,3-e][1,2,4]triazine core instead of a thiazolium core.
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid: This compound features a furan ring instead of a thiazolium ring.
Uniqueness
3-Methyl-5-(methylsulfanyl)-4-phenyl-2-(phenylsulfanyl)-1,3-thiazol-3-ium iodide is unique due to its combination of thiazolium and iodide components, which confer distinct chemical and biological properties
Properties
CAS No. |
189248-19-9 |
|---|---|
Molecular Formula |
C17H16INS3 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-4-phenyl-2-phenylsulfanyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS3.HI/c1-18-15(13-9-5-3-6-10-13)16(19-2)21-17(18)20-14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
CGTZCDAUUXGNGO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC(=C1C2=CC=CC=C2)SC)SC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















